molecular formula C6H14N2S2 B106427 Carbamic acid, 3-dimethylaminopropyldithio- CAS No. 18997-72-3

Carbamic acid, 3-dimethylaminopropyldithio-

Cat. No. B106427
CAS RN: 18997-72-3
M. Wt: 178.3 g/mol
InChI Key: VTMATBHAKYANPP-UHFFFAOYSA-N
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Description

Carbamic acid, 3-dimethylaminopropyldithio- (abbreviated as CAPDT) is a chemical compound that has been studied for its potential biological and medicinal applications. It is a sulfhydryl-containing derivative of carbamic acid and has been found to exhibit various biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of Carbamic acid, 3-dimethylaminopropyldithio- is not fully understood. However, studies have shown that it can interact with sulfhydryl groups on proteins and enzymes, which may contribute to its biological effects. Carbamic acid, 3-dimethylaminopropyldithio- has also been found to induce oxidative stress in cells, which may be responsible for its cytotoxic effects on cancer cells.

Biochemical And Physiological Effects

Carbamic acid, 3-dimethylaminopropyldithio- has been found to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in cells. Carbamic acid, 3-dimethylaminopropyldithio- has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which may contribute to its potential use as a chelating agent for heavy metal ions. In addition, Carbamic acid, 3-dimethylaminopropyldithio- has been found to induce apoptosis (programmed cell death) in cancer cells, which may be a mechanism for its potential use in cancer therapy.

Advantages And Limitations For Lab Experiments

Carbamic acid, 3-dimethylaminopropyldithio- has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit high purity and yield. Carbamic acid, 3-dimethylaminopropyldithio- also has a relatively low toxicity profile, which makes it suitable for use in cell culture and animal studies. However, one limitation of Carbamic acid, 3-dimethylaminopropyldithio- is its instability in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Carbamic acid, 3-dimethylaminopropyldithio-. One area of interest is its potential use in cancer therapy. Further studies are needed to elucidate the exact mechanism of action of Carbamic acid, 3-dimethylaminopropyldithio- on cancer cells and to determine its efficacy in animal models. Another area of interest is its potential use as a chelating agent for heavy metal ions. Studies are needed to determine the effectiveness of Carbamic acid, 3-dimethylaminopropyldithio- in removing heavy metal ions from contaminated water sources. Finally, further studies are needed to optimize the synthesis method of Carbamic acid, 3-dimethylaminopropyldithio- and to investigate its stability in aqueous solutions.

Synthesis Methods

Carbamic acid, 3-dimethylaminopropyldithio- can be synthesized through a multi-step process involving the reaction of 3-dimethylaminopropylamine with carbon disulfide, followed by the addition of hydrochloric acid and sodium hydroxide. The resulting product is then treated with carbon dioxide to form the final product, Carbamic acid, 3-dimethylaminopropyldithio-. This synthesis method has been reported in several scientific publications and has been found to yield high purity and yield of Carbamic acid, 3-dimethylaminopropyldithio-.

Scientific Research Applications

Carbamic acid, 3-dimethylaminopropyldithio- has been investigated for its potential use in various scientific research applications. One area of interest is its use as a chelating agent for heavy metal ions. Studies have shown that Carbamic acid, 3-dimethylaminopropyldithio- can effectively bind to heavy metal ions such as lead and cadmium, which can then be removed from contaminated water sources. Carbamic acid, 3-dimethylaminopropyldithio- has also been studied for its potential use in cancer therapy. It has been found to exhibit cytotoxic effects on cancer cells and has been suggested as a potential candidate for further development as an anticancer agent.

properties

CAS RN

18997-72-3

Product Name

Carbamic acid, 3-dimethylaminopropyldithio-

Molecular Formula

C6H14N2S2

Molecular Weight

178.3 g/mol

IUPAC Name

3-(dimethylamino)propylcarbamodithioic acid

InChI

InChI=1S/C6H14N2S2/c1-8(2)5-3-4-7-6(9)10/h3-5H2,1-2H3,(H2,7,9,10)

InChI Key

VTMATBHAKYANPP-UHFFFAOYSA-N

Isomeric SMILES

CN(C)CCCN=C(S)S

SMILES

CN(C)CCCNC(=S)S

Canonical SMILES

CN(C)CCCNC(=S)S

Other CAS RN

18997-72-3

Origin of Product

United States

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